{6-Methylspiro[3.3]heptan-2-yl}methanol

Catalog No.
S14030540
CAS No.
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{6-Methylspiro[3.3]heptan-2-yl}methanol

Product Name

{6-Methylspiro[3.3]heptan-2-yl}methanol

IUPAC Name

(6-methylspiro[3.3]heptan-2-yl)methanol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-7-2-9(3-7)4-8(5-9)6-10/h7-8,10H,2-6H2,1H3

InChI Key

SVYBJQUNSZHLQB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CC(C2)CO

Multi-Step Synthetic Routes Involving Spirocyclic Intermediates

The synthesis of {6-methylspiro[3.3]heptan-2-yl}methanol often begins with the preparation of spiro[3.3]heptane intermediates. A widely utilized starting material is tribromoneopentyl alcohol (TBNPA), which undergoes alkylation with reagents such as bis(bromomethyl)oxetane (BBMO) in sulfolane at elevated temperatures to form 2-oxa-6-azaspiro[3.3]heptane derivatives. For instance, reacting TBNPA with BBMO at 80°C over 2 hours yields a spirocyclic intermediate, which is subsequently functionalized via nucleophilic substitution or oxidation.

A scalable route involves cyclization under basic conditions using p-toluenesulfonamide, followed by deprotection with magnesium turnings in methanol to generate the free amine spiro[3.3]heptane framework. This intermediate is then subjected to oxalic acid treatment to form a stable hemioxalate salt, which serves as a precursor for further modifications. For example, the oxalate salt can be converted to {6-methylspiro[3.3]heptan-2-yl}methanol via reductive amination or hydroxylation steps.

Table 1: Key Intermediates in Multi-Step Synthesis

IntermediateReaction ConditionsYield (%)Source
2-Oxa-6-azaspiro[3.3]heptaneTBNPA + BBMO, sulfolane, 80°C, 2h88
Hemioxalate saltMg/MeOH, oxalic acid, rt81

Catalytic Strategies for Spiro[3.3]heptane Framework Assembly

Catalytic methods are pivotal for constructing the spiro[3.3]heptane core with high stereochemical fidelity. Transition-metal-catalyzed cycloadditions and alkylations have been employed to assemble the strained bicyclic system. For instance, palladium-catalyzed coupling of gem-difluorocyclobutane derivatives with active methylene compounds enables the formation of 6,6-difluorospiro[3.3]heptane scaffolds. This approach leverages the electrophilicity of dibromide intermediates, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which undergoes double alkylation with malonates or cyanoacetates in the presence of sodium hydride.

Enantioselective synthesis has been achieved using chiral auxiliaries. For example, the use of (2S)-pyrrolidin-2-yl-methanol derivatives in hydrogenation reactions with palladium on carbon under hydrogen pressure (5 bar, 30°C) affords optically active spirocyclic alcohols with >90% enantiomeric excess.

Table 2: Catalytic Methods for Spirocycle Formation

Catalyst SystemSubstrateProduct Purity (%)Source
Pd/C, H₂ (5 bar)(2S)-Pyrrolidin-2-yl-methanol94.8
NaH, malonates1,1-Bis(bromomethyl)-3,3-difluorocyclobutane88

Strain-Engineering Approaches in Ring-Opening/Ring-Closing Reactions

The inherent strain of the spiro[3.3]heptane system (≈25 kcal/mol ring strain) is exploited to drive regioselective ring-opening or ring-closing reactions. For example, the Appel reaction converts 3,3-difluorocyclobutane dialcohols to dibromides using carbon tetrabromide and triphenylphosphine, which subsequently undergo strain-relieving cyclization to form the spiro framework.

Ring-opening metathesis polymerization (ROMP) of norbornene derivatives functionalized with spiro[3.3]heptane units has also been reported. The relief of angular strain during polymerization enables the formation of high-molecular-weight polymers with controlled stereochemistry.

Table 3: Strain-Driven Reactions

Reaction TypeStarting MaterialStrain Energy Utilized (kcal/mol)Source
Appel reaction3,3-Difluorocyclobutane dialcohol22
ROMPNorbornene-spiro[3.3]heptane adducts25

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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